5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
CAS No.: 50427-77-5
Cat. No.: VC20760162
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50427-77-5 |
---|---|
Molecular Formula | C10H10N4O |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 5-amino-1-phenylpyrazole-4-carboxamide |
Standard InChI | InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) |
Standard InChI Key | UBKSUPKIDNXMMC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |
Property | Description |
---|---|
Appearance | Beige to light brown crystalline solid |
Molecular Formula | C₁₀H₁₀N₄O |
Structure | Heterocyclic compound with five-membered ring containing two nitrogen atoms |
Stability | Stable under ambient conditions, not hygroscopic |
Functional Groups | Amino group (5-position), Phenyl group (1-position), Carboxamide group (4-position) |
Hydrogen Bonding Capability | High, due to presence of amino and carboxamide groups |
Synthetic Methodologies
The synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide has been achieved through various methodologies, highlighting its importance as a target compound in organic synthesis research.
Traditional Synthetic Routes
A comprehensive review of the preparation methods indicates that this compound is typically synthesized through cyclocondensation reactions involving appropriate precursors . One specific approach involves the reaction of substituted benzaldehydes with malononitrile and phenyl hydrazine to form the desired pyrazole scaffold.
Recent Advances in Synthesis
Recent developments in synthetic methodologies have focused on more efficient and environmentally friendly approaches. Notably, the compound can also be synthesized by cyclocondensation of appropriate precursors with chloroacetyl chloride in a mixture of toluene and dimethylformamide (DMF) .
Table 2. Synthetic Approaches for 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Method | Key Reagents | Reaction Conditions | Advantages |
---|---|---|---|
Cyclocondensation | Phenyl hydrazine, malononitrile derivatives | Moderate temperatures in suitable solvents | Well-established, reliable yields |
Chloroacetyl Chloride Approach | Appropriate precursor compounds, chloroacetyl chloride | PhMe/DMF mixture | Effective for specific derivatives |
One-pot Multicomponent Protocol | Substituted benzaldehydes, malononitrile, phenyl hydrazine | Recyclable catalyst, water as solvent, room temperature | Environmentally friendly, simplified procedure |
Chemical Reactivity
The reactivity profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is largely governed by its functional groups, each offering distinct reaction pathways that enable diverse chemical transformations.
Reactivity of Functional Groups
The presence of multiple functional groups enables 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide to participate in various chemical reactions:
Amino Group Reactions
The primary amine at position 5 can undergo typical amine reactions including diazotization, acylation, and condensation with carbonyl compounds.
Carboxamide Group Reactions
The carboxamide functionality provides opportunities for hydrolysis, dehydration to nitriles, and reduction reactions.
Pyrazole Ring Modifications
The pyrazole core itself can participate in various electrophilic and nucleophilic substitution reactions, expanding the diversity of potential derivatives.
Table 3. Reactivity Patterns of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
Functional Group | Reaction Type | Potential Products |
---|---|---|
Amino Group (-NH₂) | Diazotization | Diazonium salts, further coupling products |
Acylation | N-acyl derivatives | |
Condensation | Schiff bases, imines | |
Carboxamide (-CONH₂) | Hydrolysis | Carboxylic acid derivatives |
Dehydration | Nitrile compounds | |
Reduction | Amine derivatives | |
Pyrazole Ring | Electrophilic substitution | Position-specific substituted derivatives |
Nucleophilic attack | Ring-modified products |
Role as a Building Block in Heterocyclic Synthesis
One of the most significant aspects of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is its utility as a versatile building block for constructing more complex heterocyclic systems with potential pharmacological applications.
Synthesis of Polyfunctionalized Heterocycles
This compound serves as an excellent starting material for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . The reactive functional groups allow for various transformations leading to fused ring systems and structurally diverse molecules.
Formation of Complex Heterocyclic Systems
The strategic arrangement of functional groups in 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems with enhanced biological activities .
Biological Activities and Pharmacological Applications
Recent research has highlighted the significant biological potential of derivatives based on the 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold.
Anticancer Activity
Of particular interest is the development of derivatives as anticancer agents. Recent studies have focused on creating novel pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors targeting both wild-type and gatekeeper mutants .
A representative compound from this class demonstrated remarkable anticancer activity in biochemical assays:
Table 4. Anticancer Activity of Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative
Target | IC₅₀ Value (nM) | Cell Line | IC₅₀ Value (nM) |
---|---|---|---|
FGFR1 | 46 | NCI-H520 (lung cancer) | 19 |
FGFR2 | 41 | SNU-16 (gastric cancer) | 59 |
FGFR3 | 99 | KATO III (gastric cancer) | 73 |
FGFR2 V564F (gatekeeper mutant) | 62 | - | - |
X-ray co-crystal structure analysis revealed that this compound binds irreversibly to FGFR1, providing valuable insights for structure-based drug design .
Structure-Activity Relationship Studies
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives.
Key Structural Determinants of Activity
Table 5. Impact of Structural Modifications on Biological Activity
Position Modified | Type of Modification | Potential Effect on Activity |
---|---|---|
N-1 position | Substitution of phenyl with other groups | Alters lipophilicity and binding affinity |
C-3 position | Introduction of various substituents | Modifies electronic properties of pyrazole ring |
C-4 carboxamide | Conversion to other functional groups | Changes hydrogen bonding capability |
C-5 amino group | Functionalization | Affects key interactions with biological targets |
Current Research Trends and Future Directions
Emerging Research Focus Areas
Current research involving 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is primarily focused on:
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Development of more efficient and environmentally friendly synthetic methodologies
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Structure-based design of derivatives with enhanced potency and selectivity
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Exploration of novel biological targets beyond FGFRs
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Investigation of combination approaches with established therapies
Challenges and Opportunities in Development
Table 6. Research Challenges and Opportunities
Challenge | Potential Approach | Opportunity |
---|---|---|
Synthetic efficiency | Green chemistry methodologies | More sustainable production processes |
Target selectivity | Structure-guided design | Reduced off-target effects |
Optimization of drug-like properties | Medicinal chemistry modifications | Improved pharmacokinetic profiles |
Drug resistance | Multi-target inhibition strategies | More durable therapeutic responses |
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